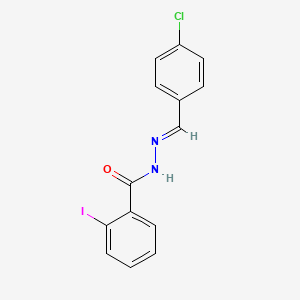

![molecular formula C20H23N3O2 B5505726 N-[2-(1H-苯并咪唑-2-基)乙基]-2-(2,3,6-三甲基苯氧基)乙酰胺](/img/structure/B5505726.png)

N-[2-(1H-苯并咪唑-2-基)乙基]-2-(2,3,6-三甲基苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives involves various chemical reactions, starting with the formation of the core benzimidazole structure, followed by the addition of side chains and functional groups to achieve the desired compound. For instance, 2-(Phenoxymethyl)-1H-benzimidazole, a related compound, is obtained through the acidic condensation of o-phenylene diamine with phenoxyacetic acid, followed by subsequent reactions with ethyl chloroacetate and hydrazine hydrate to introduce additional functional groups (Salahuddin et al., 2017).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often elucidated using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. For example, the structure of a novel benzimidazole compound was determined through NMR and IR techniques, revealing the presence of trans and cis isomers with a dominant trans isomer ratio of 64.5% (Li Ying-jun, 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including condensation, nucleophilic substitution, and cyclocondensation, to introduce different functional groups and achieve desired properties. For example, benzimidazole compounds have been synthesized via oxidative condensation, nucleophilic substitution, and amide formation reactions, leading to analogues with potential antihelminthic activity (P. Tajane et al., 2021).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility and melting point, are crucial for their pharmacological applications. These properties are influenced by the molecular structure and the nature of the substituents. For example, the introduction of a piperazine unit significantly enhanced the aqueous solubility and oral absorption of a benzimidazole derivative, making it a clinical candidate for treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

科学研究应用

抗菌活性

多项研究合成苯并咪唑衍生物,包括与 N-[2-(1H-苯并咪唑-2-基)乙基]-2-(2,3,6-三甲基苯氧基)乙酰胺 在结构上相关的化合物,证明具有显著的抗菌特性。例如,Salahuddin 等人(2017)合成了带有 1H-苯并咪唑衍生物的 1,3,4-噁二唑,发现一些化合物对大肠杆菌、金黄色葡萄球菌、白色念珠菌和黄曲霉菌具有强效活性 (Salahuddin 等人,2017)。类似地,Chaudhari 等人(2020)专注于 N-取代苯并咪唑的绿色合成,识别出对耐甲氧西林金黄色葡萄球菌 (MRSA) 具有显著活性的衍生物 (Chaudhari 等人,2020)。

抗过敏和抗炎药

Nakano 等人(1999)和(2000)的研究探索了苯并咪唑衍生物作为具有 5-脂氧合酶抑制作用的抗过敏药的合成。这些化合物表现出抑制肥大细胞中组胺释放、抑制 5-脂氧合酶以及具有抗氧化作用的能力 (Nakano 等人,1999);(Nakano 等人,2000)。

抗肿瘤活性

Yurttaş 等人(2015)合成了带有不同杂环环系 N-[4-(苯并噻唑-2-基)苯基]乙酰胺衍生物,筛选出其潜在的抗肿瘤活性。一些化合物对各种癌细胞系表现出相当大的抗癌活性,突出了苯并咪唑衍生物在癌症治疗中的潜力 (Yurttaş 等人,2015)。

抗蠕虫活性

Tajane 等人(2021)专注于合成苯并咪唑衍生物以获得抗蠕虫活性。他们的研究表明,某些类似物对印度蚯蚓表现出良好的活性,与标准药物阿苯达唑相比具有优势 (Tajane 等人,2021)。

抗氧化活性

Basta 等人(2017)研究了苯并咪唑衍生物作为基础油的抗氧化剂,证明了这些化合物在增强油的氧化稳定性方面的功效 (Basta 等人,2017)。

安全和危害

未来方向

属性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-13-8-9-14(2)20(15(13)3)25-12-19(24)21-11-10-18-22-16-6-4-5-7-17(16)23-18/h4-9H,10-12H2,1-3H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPCZZJZUWJXJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)OCC(=O)NCCC2=NC3=CC=CC=C3N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({[(2-nitrophenyl)thio]acetyl}oxy)benzoate](/img/structure/B5505644.png)

![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5505648.png)

![(3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5505649.png)

![1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5505667.png)

![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5505683.png)

![2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B5505692.png)

![5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5505715.png)

![6-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505720.png)

![4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)

![2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5505736.png)